1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine

PROTAC development multi-step synthesis orthogonal protection

1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine combines three orthogonal synthetic handles: acid-labile N-Boc protection, a free C4-carboxylic acid, and a 2,4-dichlorobenzyl substituent. Unlike ester-protected or deprotected analogs, the free acid enables direct amide coupling for PROTAC linker/ligand attachment without additional deprotection. The C4-quaternary center provides conformational rigidity for peptide mimetics. The 2,4-dichloro pattern is validated in autotaxin and FAS inhibitor programs. After C4 coupling, Boc removal (TFA/DCM) reveals the secondary amine for target-protein ligand conjugation. Reduce step count and eliminate competing reactions in your synthesis.

Molecular Formula C18H23Cl2NO4
Molecular Weight 388.3 g/mol
Cat. No. B12284272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine
Molecular FormulaC18H23Cl2NO4
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,15(22)23)11-12-4-5-13(19)10-14(12)20/h4-5,10H,6-9,11H2,1-3H3,(H,22,23)
InChIKeyXJOGETBMNHHJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(2,4-Dichlorobenzyl)-4-Carboxypiperidine: Technical Specifications and Procurement Profile


1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine (CAS 1057384-01-6) is a functionalized piperidine derivative characterized by three distinct synthetic handles: an N-terminal tert-butoxycarbonyl (Boc) protecting group, a C4-carboxylic acid moiety, and a 2,4-dichlorobenzyl substituent at the C4 position . The compound has the molecular formula C18H23Cl2NO4 with a molecular weight of 388.29 g/mol . The Boc group is an acid-labile protecting group that is stable under basic and nucleophilic conditions, while the carboxylic acid remains available for amide coupling or esterification without requiring additional deprotection steps [1]. Commercial sources report purity specifications ranging from 95% to 98%, with supporting analytical documentation including NMR, HPLC, and LC-MS characterization data available .

Why 1-Boc-4-(2,4-Dichlorobenzyl)-4-Carboxypiperidine Cannot Be Substituted with Generic Analogs


Within the 4-carboxypiperidine class, substitution patterns critically determine synthetic utility and final product properties. The 2,4-dichlorobenzyl substitution pattern on this compound is structurally distinct from alternatives such as 4-chlorobenzyl, 3,4-dichlorobenzyl, or unsubstituted benzyl variants, which affects steric bulk, lipophilicity, and electronic properties [1]. Additionally, compounds lacking the N-Boc protection, such as 1-(2,4-dichlorobenzyl)piperidine-4-carboxylic acid (CAS 901920-31-8), require a different synthetic sequence and cannot be used interchangeably in multi-step syntheses where orthogonal protection is required . The combined presence of the Boc protecting group, the free carboxylic acid, and the 2,4-dichlorobenzyl moiety at the C4 position establishes an orthogonal functionalization platform that analogs with different protecting groups, substitution patterns, or core structures cannot replicate [1].

1-Boc-4-(2,4-Dichlorobenzyl)-4-Carboxypiperidine: Quantitative Comparative Evidence for Procurement Decisions


Orthogonal Functionalization Advantage: Boc Protection versus Unprotected N-Benzyl Piperidine Carboxylic Acids

The N-Boc group in 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine provides a critical orthogonal protection strategy that is absent in unprotected analogs. This enables sequential deprotection and functionalization without side reactions at the piperidine nitrogen [1]. In contrast, 1-(2,4-dichlorobenzyl)piperidine-4-carboxylic acid (CAS 901920-31-8) lacks this protection, exposing the secondary amine to undesired alkylation or acylation during carboxylic acid derivatization steps . The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., TFA in DCM) in yields of 94-98% [1], enabling controlled, sequential elaboration of both the C4-carboxylic acid and the N-terminus.

PROTAC development multi-step synthesis orthogonal protection

Free Carboxylic Acid versus Ethyl Ester: Differential Utility as a Direct Coupling Partner

1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine possesses a free carboxylic acid (CAS 1057384-01-6), whereas closely related derivatives such as ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate (CAS 174605-91-5) are ester-protected at the C4 position . The free carboxylic acid enables direct amide coupling without the need for an ester hydrolysis step, saving one synthetic transformation and avoiding potential racemization or side reactions during saponification [1]. The ethyl ester analog (melting point 69-73 °C) requires prior hydrolysis to the free acid before amide bond formation can occur .

amide coupling peptide synthesis building block

2,4-Dichlorobenzyl Substitution Pattern: Steric and Electronic Differentiation from Monochloro and Alternative Dichloro Regioisomers

The 2,4-dichlorobenzyl substitution pattern of the target compound provides distinct steric and electronic properties compared to regioisomeric and mono-substituted analogs. The 2,4-dichloro arrangement offers a unique ortho-para electronic distribution that is structurally differentiated from the 3,4-dichlorobenzyl pattern found in 1-(3,4-dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS 451485-54-4) . The 3,4-dichloro isomer has been described as contributing to potential bioactivity in receptor-binding studies, but the 2,4-pattern presents a different spatial orientation of the chlorine atoms that alters binding interactions and physicochemical properties . Additionally, the 2,4-dichloro substitution differs from the mono 4-chloro substitution found in N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylic acid (CAS 170284-71-6, MW 353.84) .

SAR studies halogen bonding lipophilicity modulation

C4-Quaternary Carbon Center: Conformational Rigidity Relative to C3-Carboxylic Acid Analogs

1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine features a quaternary carbon center at the C4 position bearing both the carboxylic acid and the 2,4-dichlorobenzyl substituent. This geminal disubstitution at C4 introduces conformational restriction that is absent in C3-carboxylic acid regioisomers such as 1-(2,4-dichlorobenzyl)piperidine-3-carboxylic acid (CAS 896045-26-4) . The quaternary C4 center reduces rotational freedom and may influence the spatial presentation of the carboxylic acid and benzyl groups, which can be critical for binding interactions in drug discovery applications [1]. The C3-analog (MW 288.17) lacks this geminal disubstitution pattern and presents the carboxylic acid in a different vector orientation relative to the piperidine ring .

constrained scaffolds conformational restriction spirocyclic

Optimal Research and Development Applications for 1-Boc-4-(2,4-Dichlorobenzyl)-4-Carboxypiperidine


PROTAC Linker and E3 Ligase Ligand Synthesis

The orthogonal Boc protection combined with the free C4-carboxylic acid makes this compound ideally suited as a building block for PROTAC (Proteolysis Targeting Chimera) development. The carboxylic acid can be directly coupled to amine-containing linkers or E3 ligase ligands via standard amide coupling procedures, while the Boc-protected piperidine nitrogen remains masked for later elaboration. Following coupling at the C4 position, the Boc group can be selectively removed under acidic conditions (TFA/DCM, 94-98% yield) [1], revealing the secondary amine for attachment of target-protein binding moieties. This orthogonal protection strategy eliminates competing reactions and simplifies purification compared to unprotected or fully deprotected analogs. The 2,4-dichlorobenzyl moiety provides additional lipophilic character that can influence ternary complex formation and cellular permeability [2].

Multi-Step Synthesis of Kinase Inhibitors and GPCR Modulators

The 2,4-dichlorobenzyl-4-carboxypiperidine core is a privileged scaffold in kinase inhibitor and GPCR modulator design. The target compound serves as a late-stage intermediate requiring no additional protecting group manipulations at the carboxylic acid position. Its free carboxylic acid functionality enables direct coupling with diverse amine partners, reducing overall step count relative to ester-protected analogs such as ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate [1]. The specific 2,4-dichloro substitution pattern has been documented in patent literature for autotaxin inhibitors and fatty acid synthase inhibitors, underscoring the relevance of this exact regioisomer in medicinal chemistry programs [2]. The quaternary C4 center confers conformational rigidity that can enhance target selectivity and reduce off-target binding [3].

Peptide Mimetic and Constrained Scaffold Development

The C4-quaternary carbon center of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine introduces conformational constraint that is valuable for peptide mimetic design. The geminal disubstitution at C4 restricts rotational freedom around the piperidine ring, presenting the carboxylic acid and 2,4-dichlorobenzyl groups in a fixed spatial orientation. This is structurally differentiated from C3-carboxylic acid regioisomers such as 1-(2,4-dichlorobenzyl)piperidine-3-carboxylic acid, which lack the quaternary center and offer different vector presentation [1]. The constrained scaffold can improve metabolic stability and binding affinity in peptide-derived drug candidates by pre-organizing the molecule into a biologically active conformation. The orthogonal Boc and carboxylic acid functionalities permit sequential elaboration while maintaining the rigid core geometry [2].

Structure-Activity Relationship (SAR) Studies of Halogenated Benzylpiperidines

The 2,4-dichlorobenzyl substitution pattern provides a distinct electronic and steric profile for systematic SAR investigations. Researchers comparing halogenation patterns across benzylpiperidine series can use this compound as the 2,4-dichloro representative alongside regioisomers such as the 3,4-dichlorobenzyl analog (CAS 451485-54-4) and mono-substituted variants like the 4-chlorobenzyl analog (CAS 170284-71-6) [1]. The consistent Boc-protected, C4-carboxylic acid scaffold across these variants enables direct comparison of how chlorine position and count affect target binding, selectivity, and physicochemical properties. Documented activity of 2,4-dichlorobenzyl-containing compounds in enzyme inhibition assays (e.g., soluble epoxide hydrolase inhibition with Ki values in the nanomolar range for related scaffolds) demonstrates the pharmacological relevance of this specific substitution pattern [2].

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